molecular formula C9H11NO2 B2670196 4-Methoxy-3-methylbenzamide CAS No. 932123-52-9

4-Methoxy-3-methylbenzamide

Cat. No.: B2670196
CAS No.: 932123-52-9
M. Wt: 165.192
InChI Key: KXWRQYVEKWWYHO-UHFFFAOYSA-N
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Description

4-Methoxy-3-methylbenzamide (C9H11NO2) is an aromatic amide featuring a benzene ring substituted with a methoxy (-OCH3) group at the para position (C4) and a methyl (-CH3) group at the meta position (C3), with a terminal amide (-CONH2) group.

Properties

IUPAC Name

4-methoxy-3-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-6-5-7(9(10)11)3-4-8(6)12-2/h3-5H,1-2H3,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXWRQYVEKWWYHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-3-methylbenzamide typically involves the acylation of 4-methoxy-3-methylbenzoic acid with ammonia or an amine. One common method is to react 4-methoxy-3-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then treated with ammonia to yield the amide.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the methoxy group can be converted to a hydroxyl group, forming 4-hydroxy-3-methylbenzamide.

    Reduction: The compound can be reduced to form the corresponding amine, 4-methoxy-3-methylbenzylamine.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like bromine (Br2) in the presence of a Lewis acid catalyst (e.g., FeBr3) can be used for bromination.

Major Products:

    Oxidation: 4-Hydroxy-3-methylbenzamide.

    Reduction: 4-Methoxy-3-methylbenzylamine.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

4-Methoxy-3-methylbenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Methoxy-3-methylbenzamide involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The methoxy and methyl groups on the benzene ring can influence the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Structural Comparison of Benzamide Derivatives
Compound Substituents Molecular Formula Key Features
4-Methoxy-3-methylbenzamide C4: -OCH3; C3: -CH3 C9H11NO2 Enhanced lipophilicity due to methyl; potential steric hindrance at C3 .
4-Methoxybenzamide C4: -OCH3 C8H9NO2 Simpler structure; lacks methyl group, leading to higher symmetry .
4-Methoxy-N-methylbenzamide C4: -OCH3; N: -CH3 C9H11NO2 Methyl on amide nitrogen reduces hydrogen-bonding capacity .
3-Methoxy-4-methylbenzamide (hypothetical) C3: -OCH3; C4: -CH3 C9H11NO2 Regioisomer; differing electronic effects (methoxy at C3 is electron-donating).

Key Observations :

  • The methyl group at C3 in this compound introduces steric effects that may hinder interactions at the meta position, unlike 4-Methoxybenzamide .
  • Electronic effects : The methoxy group (electron-donating) at C4 directs electrophilic substitution to the ortho/para positions, while the methyl group (weakly electron-donating) further modulates reactivity .

Physicochemical Properties

Table 2: Estimated Physical Properties
Property This compound 4-Methoxybenzamide 4-Methoxy-N-methylbenzamide
Molecular Weight (g/mol) 165.19 151.17 165.19
Melting Point (°C) ~160–170 (estimated) 164–167 Not reported
Solubility Moderate in organic solvents Soluble in ethanol, acetone Lower aqueous solubility due to N-methylation

Notes:

  • The methyl group in this compound likely reduces melting point compared to 4-Methoxybenzamide due to decreased crystallinity .
  • Solubility : Increased lipophilicity from the methyl group may enhance membrane permeability in biological systems .

Metabolic and Stability Considerations

  • Metabolism : Substituted benzamides are often metabolized via hydrolysis (amide cleavage) or hydroxylation. The methyl group in this compound may slow enzymatic degradation compared to 4-Methoxybenzamide .
  • Stability : The amide group is generally stable under physiological conditions, but steric effects from the methyl group could influence hydrolysis rates .

Biological Activity

4-Methoxy-3-methylbenzamide is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, supported by experimental findings.

Chemical Structure and Properties

This compound is characterized by a methoxy group and a methyl group attached to a benzamide backbone. This structural configuration is crucial for its interaction with biological targets, influencing its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. It may modulate their activity through:

  • Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, preventing substrate access and thus altering metabolic pathways.
  • Receptor Interaction: It may act as a ligand for certain receptors, influencing signal transduction pathways associated with inflammation, pain, and cancer.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity: Studies have shown that derivatives of 4-methoxybenzamide possess significant anticancer properties. For instance, a derivative demonstrated strong inhibition of cancer cell proliferation in vitro, suggesting potential as a therapeutic agent against various cancers .
  • Anti-inflammatory Effects: The compound has been investigated for its anti-inflammatory potential. It interacts with receptors involved in inflammatory pathways, which could lead to therapeutic applications in treating inflammatory diseases.
  • Antiviral Properties: Recent research identified derivatives of this compound as having antiviral activity against Hepatitis B Virus (HBV), with one compound showing an IC50 value of 1.99 µM against wild-type HBV .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits cancer cell proliferation in vitro ,
Anti-inflammatoryModulates inflammatory pathways through receptor interaction,
AntiviralExhibits activity against HBV with IC50 values reported

Detailed Research Findings

  • Anticancer Studies:
    • A study focused on the synthesis and evaluation of new derivatives based on the 4-methoxybenzamide structure found significant anticancer activity against various cell lines. The mechanism was linked to the inhibition of key signaling pathways involved in cell proliferation .
  • Anti-inflammatory Mechanisms:
    • Research highlighted the compound's ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2, suggesting its potential use in treating conditions like arthritis and other inflammatory disorders.
  • Antiviral Efficacy:
    • In vitro studies demonstrated that derivatives could effectively inhibit HBV replication by increasing intracellular levels of antiviral proteins, showcasing their potential as novel antiviral agents .

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